molecular formula C16H22O4 B12530170 Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate CAS No. 656836-61-2

Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate

Cat. No.: B12530170
CAS No.: 656836-61-2
M. Wt: 278.34 g/mol
InChI Key: QBLDZMBARUOZQF-OAHLLOKOSA-N
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Description

Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a methoxymethoxy group and a phenyl group attached to a hex-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The methoxymethoxy group can be introduced through a protection-deprotection strategy using methanol and a suitable protecting group reagent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4R)-4-hydroxy-6-phenylhex-2-enoate
  • Ethyl (4R)-4-methoxy-6-phenylhex-2-enoate
  • Ethyl (4R)-4-(ethoxymethoxy)-6-phenylhex-2-enoate

Uniqueness

Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

656836-61-2

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate

InChI

InChI=1S/C16H22O4/c1-3-19-16(17)12-11-15(20-13-18-2)10-9-14-7-5-4-6-8-14/h4-8,11-12,15H,3,9-10,13H2,1-2H3/t15-/m1/s1

InChI Key

QBLDZMBARUOZQF-OAHLLOKOSA-N

Isomeric SMILES

CCOC(=O)C=C[C@@H](CCC1=CC=CC=C1)OCOC

Canonical SMILES

CCOC(=O)C=CC(CCC1=CC=CC=C1)OCOC

Origin of Product

United States

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